Benzyl 2-ethylpiperazine-1-carboxylate
Overview
Description
Benzyl 2-ethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Mechanism of Action
- In the case of Benzylpenicillin , its primary target is the bacterial enzyme transpeptidase (also known as penicillin-binding protein or PBP ). Transpeptidase plays a crucial role in bacterial cell wall synthesis by cross-linking peptidoglycan strands. By binding to transpeptidase, Benzylpenicillin inhibits this process, leading to bacterial cell wall disruption and eventual cell lysis .
Target of Action
- likely interacts with specific cellular targets, although detailed information about these targets is scarce.
Mode of Action
- likely interacts with its target(s) through a similar mechanism. It may bind to specific proteins or enzymes involved in cellular processes. , as mentioned earlier, covalently binds to transpeptidase. This binding prevents the formation of stable peptidoglycan cross-links, weakening the bacterial cell wall and rendering it susceptible to osmotic pressure. Ultimately, this leads to bacterial cell death .
Biochemical Analysis
Biochemical Properties
Benzyl 2-ethylpiperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For example, it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of immune response and inflammation. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate specific enzymes, such as those involved in oxidative stress responses. For instance, it can inhibit the activity of enzymes like xanthine oxidase, reducing the production of reactive oxygen species (ROS). Additionally, this compound can influence gene expression by modulating transcription factors like NF-κB, leading to changes in the expression of genes involved in inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, particularly in oxidative stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it may exhibit toxic or adverse effects, including renal toxicity and seizures. These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and inflammation. For example, it can influence the activity of enzymes like superoxide dismutase (SOD) and catalase, which are crucial for mitigating oxidative damage. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria or nucleus, where it can exert its effects on cellular metabolism and gene expression .
Properties
IUPAC Name |
benzyl 2-ethylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-13-10-15-8-9-16(13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUQBJBRYSNMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656939 | |
Record name | Benzyl 2-ethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-00-0 | |
Record name | Phenylmethyl 2-ethyl-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 2-ethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.